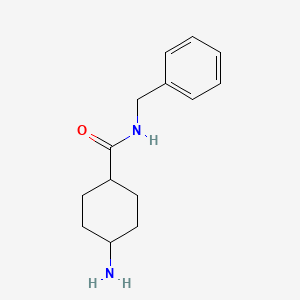

4-氨基-N-苄基环己烷-1-甲酰胺

描述

4-amino-N-benzylcyclohexane-1-carboxamide, also known as AH-7921, is a synthetic opioid developed in the 1970s by Allen and Hanburys1. It has a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol1.

Synthesis Analysis

The synthesis of 4-amino-N-benzylcyclohexane-1-carboxamide is not detailed in the search results. However, it is known to be a synthetic opioid, implying that it is produced in a laboratory setting1.Molecular Structure Analysis

The molecular structure of 4-amino-N-benzylcyclohexane-1-carboxamide consists of a cyclohexane ring attached to a carboxamide group and a benzyl group1. The exact 3D structure is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 4-amino-N-benzylcyclohexane-1-carboxamide are not provided in the search results. As a synthetic opioid, it likely interacts with opioid receptors in the body1.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-benzylcyclohexane-1-carboxamide are not detailed in the search results. The molecular weight is 232.32 g/mol1.科学研究应用

-

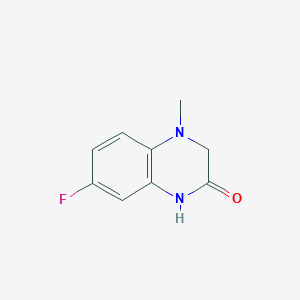

- Application: Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method: Numerous methods for the synthesis of pyrimidines are described .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

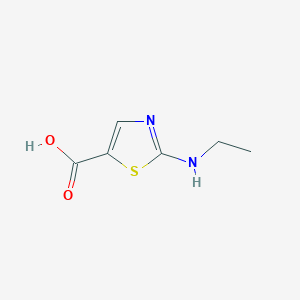

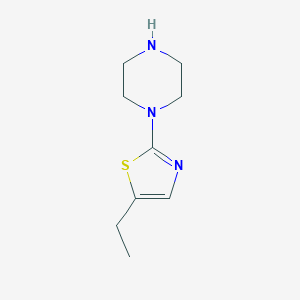

- Application: Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method: Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis are presented .

- Results: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .

-

- Application: Indole derivatives have been reported as antiviral agents .

- Method: Specific methods of synthesis were not provided in the source .

- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

-

- Application: The spontaneous amino–yne click reaction has become a useful tool for scientists in various fields since its first report in 2017 . It’s used in surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

- Method: The amino–yne click reaction is spontaneous, which means it occurs without the need for an external catalyst or energy input .

- Results: The amino–yne click reaction has provided convenience for scientists in various fields .

-

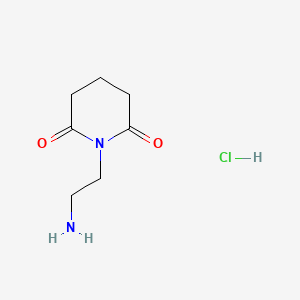

4-Amino-1,8-Naphthalimide Derivatives

- Application: 4-Amino-1,8-naphthalimide derivatives are used as molecular probes for ZnO nanoparticles . They have strong fluorescence, electroactivity, and photostability .

- Method: The synthesis of these compounds involves specific chemical reactions .

- Results: The interaction with the ZnO surface brings about considerable changes in the fluorescence patterns .

-

(4+3) Cycloaddition Strategies

- Application: (4+3) Cycloadditions have been widely applied in synthesis, including formal (4+3) cycloadditions, in the synthesis of natural products .

- Method: The method involves a specific type of cycloaddition reaction .

- Results: The results of these reactions are used in the synthesis of natural products .

-

Mesoporous Silica Nanoparticles Functionalized with Amino Groups

- Application: These nanoparticles are used for surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

- Method: The synthesis and characterization of amino-functionalized mesoporous silica nanoparticles are presented following two different synthetic methods: co-condensation and post-synthesis grafting of 3-aminopropyltriethoxysilane .

- Results: The homogeneous distribution of amino groups within the silica network is a key factor to avoid aggregation during further organic functionalization and to optimize the performance of functionalized silica nanoparticles in biomedical applications .

-

One-pot Synthesis of 2-amino-4H-chromene Derivatives

- Application: 2-amino-4H-chromene derivatives have been synthesized using MNPs@Cu as an effective and reusable magnetic nanocatalyst .

- Method: The synthesis involves a one-pot three-component reaction of the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C .

- Results: The procedure gave the desired products in high-to-excellent yields in short reaction times .

-

- Application: Acylsilanes have been used in organic synthesis and have found applications in many fields well beyond pure organic synthesis, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

- Method: Specific methods of synthesis were not provided in the source .

- Results: Unprecedentedly wide applications of this type of compound have been witnessed in many fields .

安全和危害

The safety and hazards associated with 4-amino-N-benzylcyclohexane-1-carboxamide are not specified in the search results. As a synthetic opioid, it is likely to have similar risks to other opioids, including addiction and overdose1.

未来方向

The future directions for research or use of 4-amino-N-benzylcyclohexane-1-carboxamide are not provided in the search results. Given its classification as a synthetic opioid, future research may focus on its potential medical uses or the risks associated with its misuse1.

Relevant Papers

Unfortunately, the search results do not provide specific papers related to 4-amino-N-benzylcyclohexane-1-carboxamide1.

属性

IUPAC Name |

4-amino-N-benzylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCPELVGPMKZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)NCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-benzylcyclohexane-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)

![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)

![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)

amine hydrochloride](/img/structure/B1526130.png)